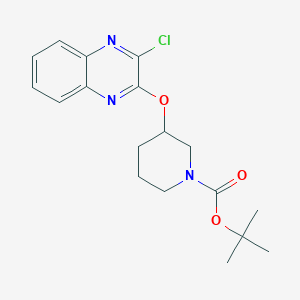

3-(3-Chloro-quinoxalin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

Description

Historical Context of Quinoxaline Derivatives in Medicinal Chemistry

The quinoxaline scaffold has established itself as one of the most important heterocyclic frameworks in medicinal chemistry over the past several decades. Quinoxaline, also known as benzopyrazine, represents a privileged pharmacophore consisting of a benzene ring fused with a pyrazine ring, creating a versatile platform for pharmaceutical development. The historical significance of quinoxaline derivatives can be traced back to their early recognition as bioactive compounds with diverse therapeutic potential.

The medicinal chemistry landscape has been profoundly influenced by quinoxaline derivatives, which have demonstrated an exceptionally broad spectrum of biological activities. These compounds have been extensively investigated for their antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and antiprotozoal properties. The versatility of the quinoxaline core has made it a subject of intensive research, with numerous studies documenting its applications across multiple therapeutic areas. The heterocyclic nature of quinoxalines provides multiple sites for chemical modification, allowing medicinal chemists to fine-tune biological activity and pharmacological properties through strategic substitution patterns.

The pharmaceutical industry has successfully developed several quinoxaline-based drugs that have reached clinical application. Notable examples include echinomycin, which functions as an antibacterial, antineoplastic, and nucleic acid inhibitor, and triostins, which serve as cyclic desipeptide antibacterial agents. Additional clinically relevant quinoxaline derivatives include dioxidine and mequindox as antibacterial agents, carbadox for controlling swine dysentery, and desoxycarbadox as a swine growth promoter. These successful clinical applications have validated the quinoxaline scaffold as a reliable foundation for drug development.

The structural characteristics that make quinoxalines particularly attractive in medicinal chemistry include their ability to participate in various intermolecular interactions, their favorable physicochemical properties, and their capacity for extensive structural modification. Research has demonstrated that quinoxaline derivatives can function as enzyme inhibitors, receptor modulators, and DNA-binding agents, showcasing their versatility as pharmacological tools. The electron-deficient nature of the quinoxaline ring system contributes to its biological activity through specific interactions with biological targets.

Contemporary research in quinoxaline medicinal chemistry has focused on developing structure-activity relationships to optimize therapeutic efficacy while minimizing adverse effects. Scientists have identified key structural features that contribute to specific biological activities, enabling rational drug design approaches. The quinoxaline framework has proven particularly valuable in anticancer research, where derivatives have shown promise as selective enzyme inhibitors and cytotoxic agents. Recent studies have also explored quinoxaline derivatives as potential antiviral agents, particularly in the context of respiratory pathogens.

| Historical Quinoxaline Derivatives | Therapeutic Application | Mechanism of Action |

|---|---|---|

| Echinomycin | Antibacterial/Antineoplastic | Nucleic acid inhibitor |

| Triostins | Antibacterial | Cyclic desipeptide action |

| Dioxidine | Antibacterial | Bacterial cell wall disruption |

| Carbadox | Veterinary antibiotic | Growth promotion/infection control |

| Varenicline | Smoking cessation | Nicotinic receptor modulation |

Structural Significance of Piperidine-Tert-Butyl Ester Motifs

The piperidine-tert-butyl ester structural motif represents a fundamental building block in contemporary pharmaceutical chemistry, combining the six-membered saturated nitrogen heterocycle of piperidine with the protective and synthetic utility of the tert-butyl ester functionality. This combination has proven invaluable in drug design and synthesis, offering both structural versatility and practical synthetic advantages that make it highly sought after in medicinal chemistry applications.

Piperidine rings are among the most prevalent heterocyclic structures found in pharmaceutical compounds, appearing in numerous clinically approved medications across diverse therapeutic areas. The piperidine scaffold provides an optimal balance of conformational flexibility and structural rigidity, allowing for precise positioning of pharmacophoric elements while maintaining favorable pharmacokinetic properties. The saturated nature of the piperidine ring contributes to improved metabolic stability compared to unsaturated heterocycles, while the nitrogen atom offers opportunities for hydrogen bonding and electrostatic interactions with biological targets.

The tert-butyl ester functionality serves multiple crucial roles in pharmaceutical development, functioning both as a protecting group during synthesis and as a prodrug moiety that can influence pharmacological properties. Research has demonstrated that tert-butyl esters exhibit exceptional stability under basic conditions while remaining susceptible to acid-catalyzed hydrolysis, making them ideal for selective deprotection strategies. This selectivity has proven particularly valuable in complex synthetic sequences where multiple functional groups require orthogonal protection strategies.

Metabolic considerations surrounding tert-butyl esters have revealed interesting patterns regarding their biological fate. Studies have shown that tert-butyl esters can undergo enzymatic hydrolysis in biological systems, primarily through the action of carboxylesterase enzymes, particularly carboxylesterase 1. This enzymatic cleavage can serve as a activation mechanism for prodrugs, where the ester acts as a masking group that is removed in vivo to release the active carboxylic acid. The rate of hydrolysis can be modulated by structural modifications, allowing for controlled release profiles.

The combination of piperidine and tert-butyl ester motifs creates opportunities for sophisticated pharmacological design. The piperidine nitrogen can be incorporated into various ring systems or substituted with different functional groups to modulate biological activity, while the tert-butyl ester provides synthetic flexibility and potential prodrug capabilities. This dual functionality has made piperidine-tert-butyl ester compounds valuable intermediates in the synthesis of complex pharmaceutical targets, particularly in areas such as central nervous system drug development and enzyme inhibitor design.

Recent research has highlighted the importance of piperidine-tert-butyl ester compounds in the development of enzyme inhibitors and receptor modulators. These compounds have shown particular promise in the design of phosphatidylinositol 3-kinase inhibitors, where the structural features contribute to selective enzyme binding and inhibition. The conformational properties of the piperidine ring, combined with the steric bulk of the tert-butyl ester, create favorable binding geometries for specific enzyme active sites.

| Piperidine-Tert-Butyl Ester Properties | Functional Advantage | Application Area |

|---|---|---|

| Conformational flexibility | Optimal target binding | Receptor modulators |

| Metabolic stability | Extended half-life | Central nervous system drugs |

| Selective hydrolysis | Prodrug activation | Controlled release formulations |

| Synthetic versatility | Complex molecule assembly | Multi-step pharmaceutical synthesis |

| Steric protection | Selective reactivity | Orthogonal synthetic strategies |

Rationale for Chloro-Substituted Quinoxaline Systems

The incorporation of chloro substituents into quinoxaline systems represents a strategic approach to enhancing biological activity and modulating physicochemical properties in pharmaceutical development. Chloro substitution on quinoxaline rings has been extensively studied and has demonstrated significant impact on both the chemical reactivity and biological activity of these heterocyclic compounds, making it a preferred modification in medicinal chemistry applications.

The chloro substituent at the 3-position of the quinoxaline ring system provides multiple advantages from both synthetic and biological perspectives. The electron-withdrawing nature of the chlorine atom significantly influences the electronic distribution within the quinoxaline system, affecting both its chemical reactivity and its interactions with biological targets. This electronic modulation can enhance binding affinity to specific enzymes or receptors while simultaneously providing opportunities for further chemical modifications through nucleophilic substitution reactions.

Research into chloro-substituted quinoxalines has revealed enhanced biological activity profiles compared to their non-halogenated counterparts. The presence of chlorine substituents has been associated with improved antibacterial, antifungal, and anticancer activities in various quinoxaline derivative series. The mechanism behind this enhancement appears to involve both direct interactions with biological targets and indirect effects through altered physicochemical properties such as lipophilicity and membrane permeability.

The synthetic utility of chloro-substituted quinoxalines extends beyond their direct biological applications. The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution reactions, enabling the introduction of diverse functional groups at the substitution site. This reactivity has proven invaluable in structure-activity relationship studies, where systematic variations in substituents can be explored to optimize biological activity. The regioselectivity of these substitution reactions can be controlled through careful selection of reaction conditions and nucleophiles.

Structure-activity relationship studies have consistently demonstrated that the position and number of chloro substituents significantly influence biological activity patterns. The 3-chloro substitution pattern, as found in this compound, has been associated with enhanced potency in various biological assays. This specific substitution pattern appears to optimize the balance between electronic effects and steric considerations, resulting in compounds with favorable biological profiles.

The pharmacokinetic implications of chloro substitution in quinoxaline systems have also been investigated extensively. Chloro substituents can influence metabolic stability, with the electron-withdrawing effect potentially reducing susceptibility to oxidative metabolism. Additionally, the lipophilicity enhancement provided by chloro substitution can improve membrane permeability and tissue distribution, contributing to enhanced bioavailability and therapeutic efficacy.

Recent advances in quinoxaline medicinal chemistry have highlighted the importance of halogen bonding interactions in biological systems. Chloro substituents can participate in halogen bonding with biological targets, providing additional binding interactions that enhance selectivity and potency. These non-covalent interactions represent a relatively new frontier in drug design, offering opportunities for improved pharmaceutical properties through rational halogen incorporation.

| Chloro-Substitution Effects | Chemical Impact | Biological Consequence |

|---|---|---|

| Electron-withdrawing effect | Enhanced electrophilicity | Increased enzyme binding |

| Lipophilicity enhancement | Improved membrane permeability | Better bioavailability |

| Leaving group capability | Synthetic versatility | Structural diversification |

| Halogen bonding potential | Specific target interactions | Enhanced selectivity |

| Metabolic stabilization | Reduced oxidative metabolism | Extended half-life |

Properties

IUPAC Name |

tert-butyl 3-(3-chloroquinoxalin-2-yl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O3/c1-18(2,3)25-17(23)22-10-6-7-12(11-22)24-16-15(19)20-13-8-4-5-9-14(13)21-16/h4-5,8-9,12H,6-7,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFSYVUDPOPFKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC3=CC=CC=C3N=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671390 | |

| Record name | tert-Butyl 3-[(3-chloroquinoxalin-2-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939986-62-6 | |

| Record name | tert-Butyl 3-[(3-chloroquinoxalin-2-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(3-Chloro-quinoxalin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester, with the chemical formula C18H22ClN3O3 and a molecular weight of 363.84 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Chemical Name : this compound

- CAS Number : 939986-62-6

- Molecular Formula : C18H22ClN3O3

- Molecular Weight : 363.84 g/mol

Antimicrobial Activity

Research has indicated that quinoxaline derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains. A study demonstrated that quinoxaline derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity .

Anti-inflammatory Effects

Quinoxaline derivatives have also been investigated for their anti-inflammatory properties. The inhibition of nitric oxide production in LPS-stimulated macrophages has been reported, indicating that such compounds may modulate inflammatory pathways by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes .

Anticancer Activity

The anticancer potential of quinoxaline derivatives is noteworthy. Various studies have shown that these compounds can induce apoptosis in cancer cell lines. For instance, one study evaluated the cytotoxic effects of related quinoxaline compounds on breast and skin cancer cell lines, revealing significant growth inhibition . The mechanisms involved include the activation of apoptotic pathways and the inhibition of cell proliferation.

Neuroprotective Effects

Emerging evidence suggests that compounds like this compound may possess neuroprotective properties. Research indicates that quinoxaline derivatives can protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of quinoxaline derivatives is essential for optimizing their biological activity. Key structural features influencing activity include:

- Chlorine Substitution : The presence of chlorine at the 3-position enhances antimicrobial and anticancer activities.

- Piperidine Ring : The piperidine moiety contributes to improved binding affinity to biological targets.

Table 1 summarizes the biological activities associated with various substitutions on the quinoxaline scaffold:

| Compound Structure | Activity Type | Reference |

|---|---|---|

| Quinoxaline with -Cl | Antimicrobial | |

| Quinoxaline with -OH | Anti-inflammatory | |

| Quinoxaline with -CF3 | Anticancer | |

| Quinoxaline with piperidine | Neuroprotective |

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of quinoxaline derivatives showed that those with a piperidine substituent exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. This study highlights the importance of structural modifications in developing effective antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanisms

In vitro experiments demonstrated that specific quinoxaline derivatives could significantly reduce NO production in RAW 264.7 cells stimulated with LPS, showcasing their potential as anti-inflammatory agents. These findings suggest further exploration into their therapeutic applications in inflammatory diseases.

Case Study 3: Cancer Cell Line Studies

Research involving several cancer cell lines revealed that certain quinoxaline derivatives induced apoptosis through caspase activation. This case study emphasizes the need for further investigation into the molecular mechanisms underlying these effects.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it an interesting candidate for drug development.

Key Areas of Investigation:

- Anticancer Activity : Preliminary studies indicate that quinoxaline derivatives exhibit anticancer properties. The incorporation of the piperidine ring may enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Neurological Disorders

Research has suggested that compounds similar to 3-(3-Chloro-quinoxalin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as depression and anxiety.

Potential Mechanisms:

- Modulation of serotonin receptors.

- Inhibition of monoamine oxidase (MAO) activity.

Antimicrobial Activity

The presence of the chloroquinoxaline group suggests potential antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against various bacterial and fungal strains.

Research Highlights:

- Evaluation of antimicrobial efficacy against resistant strains.

Case Studies

Several case studies have been conducted to explore the efficacy and safety profiles of this compound:

-

Case Study on Anticancer Properties :

- A study evaluated the cytotoxic effects of various quinoxaline derivatives, including this compound, on human cancer cell lines. Results indicated significant dose-dependent inhibition of cell proliferation.

-

Neuropharmacological Assessment :

- In a preclinical model, the compound was administered to assess its effects on anxiety-like behaviors in rodents. Behavioral tests indicated a reduction in anxiety levels comparable to standard anxiolytics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, including piperidine/heterocyclic backbones, tert-butyl ester groups, and halogenated aromatic systems. Key differences lie in substituent positions, linker groups, and heterocyclic cores, which influence physicochemical and biological properties.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Donors/Acceptors | Rotatable Bonds | CAS Number | Key Structural Features |

|---|---|---|---|---|---|---|---|

| 3-(3-Chloro-quinoxalin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester | C₁₉H₂₄ClN₃O₃ | 377.87 | 4.1 | 1 / 5 | 5 | 939986-62-6 | Quinoxaline core, 3-Cl, oxymethyl-piperidine |

| 3-(6-Chloro-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester | C₁₅H₂₂ClN₃O₃ | 327.81 | N/A | N/A | N/A | 939986-55-7 | Pyridazine core, 6-Cl, oxymethyl-piperidine |

| 4-[(3-Chloro-quinoxalin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester | C₁₉H₂₅ClN₄O₂ | 376.88 | 4.1 | 1 / 5 | 5 | 939986-05-7 | Quinoxaline core, 3-Cl, aminomethyl-piperidine |

| 3-(Quinoxalin-2-yloxy)pyrrolidine-1-carboxylic acid tert-butyl ester | C₁₈H₂₂N₃O₃ | 328.39 | N/A | N/A | N/A | Not specified | Quinoxaline core, pyrrolidine backbone |

Key Differences and Implications:

Core Heterocycle: The quinoxaline core in the target compound (vs. pyridazine in the pyridazine analog) increases aromaticity and electron-deficient character, enhancing interactions with π-stacking biological targets .

Substituent Position and Linker: 3-Chloro-quinoxaline (target) vs. 6-chloro-pyridazine: Chlorine at the 3-position on quinoxaline may improve target selectivity compared to pyridazine derivatives . Oxymethyl vs. Aminomethyl Linkers: The aminomethyl group in the analog (CAS 939986-05-7) introduces an additional hydrogen bond donor (NH), which could enhance solubility but reduce membrane permeability compared to the oxymethyl linker .

Physicochemical Properties: Both the target compound and its aminomethyl analog share identical XLogP3 values (4.1), suggesting similar lipophilicity. However, the pyridazine derivative’s lower molecular weight (327.81 vs. 377.87) may improve metabolic stability . The pyrrolidine-based compound (lower MW: 328.39) lacks halogenation, reducing steric hindrance and possibly increasing reactivity .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(3-Chloro-quinoxalin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester typically involves:

- Step 1: Preparation of the piperidine-1-carboxylic acid tert-butyl ester intermediate.

- Step 2: Formation of the quinoxaline derivative bearing the chloro substituent.

- Step 3: Coupling of the quinoxalin-2-yloxy moiety with the piperidine ester via an ether linkage.

This multi-step approach ensures regioselectivity and functional group compatibility.

Synthesis of Piperidine-1-carboxylic acid tert-butyl ester

The piperidine ester is commonly prepared by reacting piperidine derivatives with di-tert-butyl dicarbonate (Boc2O) under controlled conditions:

- Reaction solvent: Ethyl acetate or similar aprotic solvent.

- Temperature: 0–5 °C initially, then ambient temperature for extended reaction time (~48 hours).

- Work-up: Sequential aqueous washes (water, dilute HCl, sodium bicarbonate, brine) and drying over magnesium sulfate.

- Purification: Evaporation and crystallization yield the tert-butyl ester protected piperidine intermediate.

This procedure ensures the protection of the piperidine nitrogen with the tert-butyl carbamate group, critical for further functionalization.

Preparation of the Quinoxaline Derivative

The 3-chloroquinoxalin-2-yl moiety is synthesized separately, often via chlorination of quinoxaline precursors or by direct substitution reactions on quinoxaline rings. The chloro substituent at the 3-position is essential for the biological and chemical properties of the final compound.

Coupling Reaction to Form the Ether Linkage

The key step involves nucleophilic substitution where the hydroxyl group on the piperidine intermediate reacts with the 3-chloroquinoxalin-2-yl derivative to form the oxy linkage:

- Base: Potassium carbonate (K2CO3) is commonly used to deprotonate the hydroxyl group.

- Solvent: N,N-Dimethylformamide (DMF) provides a polar aprotic medium facilitating nucleophilic substitution.

- Temperature: Elevated temperatures (~95 °C) for 2.5 hours optimize reaction rate and yield.

- Work-up: Extraction with ethyl acetate/diethyl ether, washing with water and brine, drying, and evaporation.

- Purification: Crystallization from petroleum ether or similar solvents.

This method yields the desired this compound with high purity.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Piperidine ester formation | Piperidine + di-tert-butyl dicarbonate in ethyl acetate | 0–5 °C to RT | 48 hours | High | Protection of piperidine nitrogen |

| Tosylation (for leaving group) | 4-toluenesulfonyl chloride + N-tert-butoxycarbonyl-4-hydroxymethylpiperidine | 0–5 °C to RT | 2 hours | High | Formation of tosylate intermediate |

| Coupling reaction | Tosylate intermediate + 3-chloroquinoxalin-2-ol + K2CO3 in DMF | 95 °C | 2.5 hours | Moderate to high | Ether bond formation via nucleophilic substitution |

| Purification | Crystallization from petroleum ether | Ambient to 5 °C | Overnight | — | Solid isolation and drying |

These steps are adapted from analogous synthetic protocols for related compounds, confirming reproducibility and scalability.

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR): Confirms the chemical environment of protons and carbons, verifying the formation of the ether linkage and the integrity of the tert-butyl ester group.

- Mass Spectrometry (MS): Confirms molecular weight (363.8 g/mol) and molecular formula.

- Melting Point Determination: Used to assess purity and crystallinity.

- Chromatographic Techniques (HPLC, TLC): Monitor reaction progress and purity during synthesis.

These analytical methods are essential to validate each synthetic step and ensure the final product meets research-grade standards.

Summary Table of Preparation Method

| Preparation Stage | Key Reagents | Reaction Type | Conditions | Outcome |

|---|---|---|---|---|

| Protection of piperidine | Piperidine, di-tert-butyl dicarbonate | Carbamate formation | 0–5 °C to RT, 48 h | tert-Butyl ester intermediate |

| Formation of tosylate intermediate | N-tert-butoxycarbonyl-4-hydroxymethylpiperidine, tosyl chloride | Tosylation | 0–5 °C to RT, 2 h | Activated leaving group |

| Ether coupling | Tosylate intermediate, 3-chloroquinoxalin-2-ol, K2CO3 | Nucleophilic substitution | 95 °C, 2.5 h | Target compound |

| Purification | Petroleum ether crystallization | Crystallization | Ambient to 5 °C, overnight | Pure crystalline product |

Q & A

Q. What are the foundational synthetic routes for preparing 3-(3-Chloro-quinoxalin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester, and what reaction conditions are critical for achieving high yields?

The synthesis of tert-butyl-protected piperidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds are synthesized via reactions between halogenated heterocycles (e.g., 3-chloroquinoxaline) and Boc-protected piperidine derivatives under basic conditions. Key reagents include triethylamine or DBU to deprotonate the hydroxyl group, while solvents like dichloromethane or THF ensure solubility. Temperature control (0–25°C) and inert atmospheres (N₂/Ar) minimize side reactions. Post-synthesis, purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound, and how are they applied?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) is essential for verifying the piperidine ring conformation, tert-butyl group integrity, and quinoxaline substitution pattern. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while IR spectroscopy identifies functional groups like the carbonyl (C=O) of the Boc group. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives. For example, in related compounds, ¹H NMR coupling constants (e.g., J = 3–5 Hz for axial-equatorial protons) help assign piperidine chair conformations .

Q. What are the common functionalization strategies for modifying the quinoxaline moiety in this compound?

The quinoxaline core can undergo electrophilic substitution (e.g., nitration, halogenation) at the 5- and 8-positions or nucleophilic aromatic substitution at the 2- and 3-positions. For instance, palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) introduces aryl or amino groups, respectively, enhancing solubility or biological activity. Computational studies (DFT) predict regioselectivity, guiding experimental design .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during the coupling of 3-chloroquinoxaline with Boc-piperidine derivatives?

Competing side reactions (e.g., over-oxidation or de-Boc) are minimized by controlling stoichiometry (limiting excess quinoxaline) and using mild bases (K₂CO₃ instead of NaOH). Kinetic monitoring via TLC or in-situ IR identifies intermediates. For example, in trifluoroacetyl-piperidine syntheses, maintaining pH < 8 prevents Boc cleavage. Solvent polarity adjustments (e.g., switching from DCM to acetonitrile) can suppress aggregation and improve reaction homogeneity .

Q. How should conflicting data regarding the compound’s toxicity be addressed in experimental design?

When toxicity data are incomplete (e.g., acute oral toxicity categorized as Category 4 but lacking mechanistic details), researchers should adopt a precautionary approach. In vitro assays (e.g., Ames test for mutagenicity, hepatocyte cytotoxicity screens) provide preliminary hazard data. Dose-response studies in animal models (rodents) under OECD guidelines clarify thresholds. Parallel computational toxicology (QSAR models) predicts metabolite risks, guiding safe handling protocols .

Q. What methodologies are recommended to explore the compound’s mechanism of enzyme modulation in neurological targets?

Target engagement is assessed via competitive binding assays (e.g., fluorescence polarization for kinase inhibition) or surface plasmon resonance (SPR) for affinity measurements. For example, if the compound inhibits acetylcholinesterase, kinetic studies (Lineweaver-Burk plots) distinguish competitive vs. non-competitive inhibition. CRISPR-edited neuronal cell lines (e.g., SH-SY5Y) validate specificity by comparing wild-type and knockout responses .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties while retaining activity?

Bioisosteric replacement of the tert-butyl group with cyclopropane (reducing steric bulk) or trifluoromethyl (improving metabolic stability) balances lipophilicity and clearance. Prodrug strategies (e.g., ester-to-acid conversion) enhance oral bioavailability. Pharmacokinetic profiling (Caco-2 permeability, microsomal stability) identifies optimal derivatives. For instance, replacing the quinoxaline chlorine with a methoxy group in analogs improves aqueous solubility without compromising target affinity .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported synthetic yields for similar piperidine-quinoxaline derivatives?

Systematic reproducibility studies under standardized conditions (solvent purity, catalyst batch) isolate variables. For example, if yields vary between 40–70%, factors like moisture content (controlled via molecular sieves) or oxygen levels (inert vs. ambient atmosphere) are tested. Collaborative inter-laboratory validation (e.g., via the NIH ASPIRE program) confirms optimal protocols .

Q. What strategies validate the biological activity of this compound when initial assays conflict with computational predictions?

Orthogonal assays (e.g., SPR vs. ITC for binding affinity) confirm target interaction. False positives in high-throughput screens are ruled out via counter-screens (e.g., luciferase interference assays). Molecular dynamics simulations refine docking poses, identifying clashes or solvation effects missed in static models. For example, a quinoxaline analog’s predicted IC₅₀ of 10 nM but observed 100 nM may arise from protein flexibility, requiring free-energy perturbation (FEP) calculations for accurate prediction .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.